molecular formula C9H8F2O B1411298 1-(2,3-Difluoro-6-methylphenyl)ethanone CAS No. 1806293-61-7

1-(2,3-Difluoro-6-methylphenyl)ethanone

Cat. No. B1411298
CAS RN: 1806293-61-7
M. Wt: 170.16 g/mol
InChI Key: OHGPNHHMSBQGDB-UHFFFAOYSA-N
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Description

“1-(2,3-Difluoro-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H8F2O. It is also known by other names such as "Ethanone, 1-(2,6-difluorophenyl)-" .


Molecular Structure Analysis

The molecular structure of “1-(2,3-Difluoro-6-methylphenyl)ethanone” consists of a carbon backbone with two fluorine atoms and a methyl group attached to the phenyl ring . The InChI code for this compound is 1S/C9H8F2O/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “1-(2,3-Difluoro-6-methylphenyl)ethanone” is 170.16 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Inhibition of HIV-1 Replication

A study by Che et al. (2015) synthesized novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which have been identified as inhibitors of HIV-1 replication. Specifically, derivatives such as N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole showed promising activity against HIV-1 replication (Che et al., 2015).

Functionalized Difluoronaphthalenes Synthesis

Volchkov et al. (2020) explored the regioselective C—H functionalization of 2,3-difluoronaphthalene, leading to various functionalized difluoronaphthalenes, which are essential in chemical synthesis (Volchkov et al., 2020).

Anti-Microbial Properties

Satya et al. (2022) investigated Ethanone 1-(2-hydroxy-5-methyl phenyl) for its binding efficacy with proteins in Staphylococcus aureus and its ADMET properties, revealing significant anti-microbial properties (Satya et al., 2022).

Antifungal Activities

Eto et al. (2000) designed and synthesized new 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, which showed significant antifungal activities against yeasts and filamentous fungi (Eto et al., 2000).

Synthesis of Poly(benzonitrile ether)s

Kricheldorf et al. (2005) conducted a study on the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluorobenzonitriles, leading to the creation of soluble polyethers and multicyclic oligomers or polymers (Kricheldorf et al., 2005).

Safety and Hazards

The safety information available indicates that “1-(2,3-Difluoro-6-methylphenyl)ethanone” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing, and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

1-(2,3-difluoro-6-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-4-7(10)9(11)8(5)6(2)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGPNHHMSBQGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Difluoro-6-methylphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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